molecular formula C6H6O2 B13975223 4H-Pyran-4-carboxaldehyde CAS No. 52748-34-2

4H-Pyran-4-carboxaldehyde

Cat. No.: B13975223
CAS No.: 52748-34-2
M. Wt: 110.11 g/mol
InChI Key: CPSHQJNHQMQTRS-UHFFFAOYSA-N
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Description

4H-Pyran-4-carboxaldehyde (CAS 52748-34-2) is a versatile heterocyclic building block with the molecular formula C6H6O2 and a molecular weight of 110.11 g/mol . This compound is characterized by a density of approximately 1.214 g/cm³ and a boiling point of 214°C at 760 mmHg . Its structure, which features an aldehyde functional group on a 4H-pyran ring, makes it a valuable intermediate in organic synthesis, particularly for the construction of more complex heterocyclic systems. Researchers utilize this compound in the synthesis of 4-substituted-4H-pyran derivatives, which are often accessed through catalytic tandem processes involving aldol condensation and annulation reactions . As a key scaffold, this compound is instrumental in medicinal chemistry and materials science research for developing novel molecular entities. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

52748-34-2

Molecular Formula

C6H6O2

Molecular Weight

110.11 g/mol

IUPAC Name

4H-pyran-4-carbaldehyde

InChI

InChI=1S/C6H6O2/c7-5-6-1-3-8-4-2-6/h1-6H

InChI Key

CPSHQJNHQMQTRS-UHFFFAOYSA-N

Canonical SMILES

C1=COC=CC1C=O

Origin of Product

United States

Preparation Methods

One-Pot Synthesis Using Selenium Dioxide as a Reusable Oxidant

A highly efficient, rapid, and basic one-pot method for synthesizing symmetrical 4H-pyran-4-one carboxaldehyde derivatives has been reported by Habibi et al. (2012). This method involves the oxidation of 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one derivatives using selenium dioxide under microwave irradiation, which drastically reduces reaction time from 72 hours to approximately 1 minute and increases yield by over 30%.

  • Reaction Conditions: Microwave-assisted oxidation with selenium dioxide as a reusable oxidant.
  • Advantages: Fast reaction, high yield, simple procedure, and reusable oxidant.

This method is particularly notable for its efficiency and green chemistry approach, reducing energy consumption and waste generation significantly.

Multicomponent Reaction Catalyzed by CuFe2O4@starch Bionanocatalyst

Another green and efficient method involves a three-component reaction catalyzed by a heterogeneous bionanocatalyst CuFe2O4@starch. This catalyst is synthesized from natural materials and exhibits high catalytic activity due to the presence of CuFe2O4 nanoparticles with a high active surface area.

  • Model Reaction: 4-chlorobenzaldehyde, malononitrile, and dimedone.
  • Optimized Conditions: Ethanol as solvent, room temperature, 30 mg catalyst amount.
  • Yields: Up to 96% under optimized conditions.
  • Advantages: Eco-friendly, low cost, short reaction time, easy catalyst recovery, and reusability.

The catalytic system is versatile, applicable to various aromatic aldehydes and enolizable C-H activated acidic compounds, producing diverse 4H-pyran derivatives with high purity and yield.

Table 1: Effect of Catalyst and Solvent on Reaction Yield

Entry Solvent Temperature (°C) Catalyst (mg) Yield (%)
1 Ethanol Room Temp 0 Trace
6 Ethanol Room Temp 30 96
10 Acetonitrile Room Temp 30 89

Multicomponent Reaction Using KOH-Loaded CaO Catalyst Under Solvent-Free Conditions

A convenient and green synthesis method utilizes KOH-loaded calcium oxide as a catalyst in a one-pot multicomponent reaction involving aromatic aldehydes, malononitrile, and ethyl acetoacetate.

  • Reaction Conditions: Solvent-free, 60°C, catalytic amount of KOH-loaded CaO.
  • Yields: Up to 92% for 2-amino-4H-pyran derivatives.
  • Advantages: Shorter reaction time (1 hour), environmentally friendly, cost-effective, easy catalyst separation.

Chemical Reactions Analysis

Types of Reactions: 4H-Pyran-4-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized forms.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Introduction of different functional groups at various positions on the pyran ring.

Common Reagents and Conditions:

    Oxidation: Selenium dioxide, osmium tetroxide, potassium periodate.

    Reduction: Sodium borohydride, zinc powder, hydrochloric acid.

    Substitution: Various alkylating or acylating agents under acidic or basic conditions.

Major Products:

Scientific Research Applications

4H-Pyran-4-carboxaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name CAS Number Core Structure Key Functional Groups/Substituents Notable Features
4H-Pyran-4-carboxaldehyde N/A* Pyran Aldehyde (-CHO) at position 4 High electrophilicity at aldehyde; planar pyran ring enables conjugation .
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 Pyrimidine Carboxylic acid (-COOH), chloro (-Cl), methyl (-CH₃) Increased acidity due to -COOH; chloro and methyl groups enhance steric hindrance .
2,6-Dimethyl-N-(4-methylphenyl)-4-oxo-4H-pyran-3-carboxamide 119887-88-6 Pyran Carboxamide (-CONH-), oxo (=O), methyl (-CH₃) Hydrogen-bonding capability via carboxamide; oxo group enhances electron withdrawal .

Positional Isomerism and Electronic Effects

  • Aldehyde vs. Carboxamide : The aldehyde in this compound is more electrophilic than the carboxamide in its 3-position isomer (CAS 119887-88-6), favoring different reaction pathways (e.g., aldol reactions vs. amide couplings).
  • Pyran vs. Pyrimidine : The pyrimidine core (CAS 89581-58-8) has two nitrogen atoms, increasing ring aromaticity and stability compared to the oxygen-containing pyran. This difference influences solubility and bioavailability .

Q & A

Q. What are the common synthetic routes for preparing 4H-Pyran-4-carboxaldehyde, and what key reaction conditions must be controlled?

this compound is typically synthesized via acid-catalyzed cyclization or condensation reactions. A widely used method involves the reaction of substituted aldehydes with malononitrile and ethyl acetoacetate in the presence of ionic liquid catalysts (e.g., [2-aminobenzoato][PF6]), which enhances reaction efficiency and regioselectivity . Key conditions to control include:

  • Temperature : Reactions often require reflux (e.g., 80°C) to achieve optimal yields.
  • Catalyst selection : Acid catalysts like HCl or HBr in isopropanol (iPrOH) yield 65–71% under controlled conditions .
  • Purification : Vacuum rectification is critical for isolating high-purity products .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

Structural validation relies on a combination of techniques:

  • NMR : 1^1H NMR should show characteristic peaks for the aldehyde proton (δ 9.5–10.0 ppm) and pyran ring protons (δ 6.0–7.5 ppm).
  • FT-IR : A strong absorption band near 1700 cm1^{-1} confirms the aldehyde carbonyl group .
  • Mass spectrometry : The molecular ion peak (m/z 126.05 for C6_6H6_6O2_2) and fragmentation patterns further validate the structure .

Q. What are the primary challenges in achieving high yields during synthesis, and how can they be mitigated?

Common challenges include:

  • Byproduct formation : Side reactions during cyclization can reduce yields. Using stoichiometric excess of malononitrile (1.2–1.5 eq.) minimizes this issue .
  • Catalyst deactivation : Acid catalysts like HCl may degrade under prolonged heating. Optimizing reaction time (e.g., 3–5 minutes for HBr) improves efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for acid-catalyzed syntheses?

Discrepancies often arise from variations in:

  • Catalyst concentration : Higher acid concentrations (e.g., 40% HBr vs. 15% HCl) may accelerate side reactions .
  • Solvent polarity : Polar solvents like iPrOH stabilize intermediates but may reduce cyclization rates. A systematic comparison under standardized conditions (e.g., fixed temperature, molar ratios) is recommended .

Q. What strategies enable diastereoselective synthesis of pyran derivatives from this compound?

Diastereoselectivity can be achieved through:

  • Chiral catalysts : Organocatalysts like proline derivatives induce asymmetry during nucleophilic additions to the aldehyde group.
  • Steric effects : Bulky substituents on reactants (e.g., tert-butyl groups) favor specific transition states, enhancing selectivity .

Q. How can computational tools predict feasible synthetic pathways for novel this compound analogs?

AI-driven platforms (e.g., Reaxys, BKMS_METABOLIC) analyze retrosynthetic pathways using databases of known reactions. For example:

  • One-step synthesis : Predicts direct routes using precursor scoring and plausibility thresholds (min. plausibility = 0.01) .
  • Multi-step routes : Tools like Pistachio_Ringbreaker identify intermediates for complex analogs .

Methodological Considerations

Q. How should researchers validate the purity of this compound for biological studies?

  • Chromatography : HPLC with a C18 column (UV detection at 254 nm) detects impurities.
  • Elemental analysis : Confirms C, H, and O content within ±0.3% of theoretical values .
  • Thermogravimetric analysis (TGA) : Ensures thermal stability and absence of solvent residues .

Q. What experimental design principles apply when studying the reactivity of this compound in multicomponent reactions?

  • Variable isolation : Test one variable (e.g., catalyst type) while fixing others (temperature, solvent).
  • Control experiments : Include blank reactions (no catalyst) to assess background reactivity .
  • Data normalization : Express yields as a percentage of the theoretical maximum to account for stoichiometric limitations .

Data Analysis and Reporting

Q. How should researchers address uncertainties in spectral data interpretation?

  • Peak deconvolution : Use software (e.g., MestReNova) to resolve overlapping NMR signals.
  • Statistical validation : Report confidence intervals for integrated peak areas (e.g., ±5% for 1^1H NMR) .

Q. What are the best practices for documenting synthetic procedures in publications?

  • Reproducibility : Specify exact reagent grades (e.g., "ACS grade HCl") and equipment (e.g., "reflux condenser with drying tube").
  • Raw data : Include chromatograms and spectral traces in supplementary materials, following IUPAC guidelines .

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